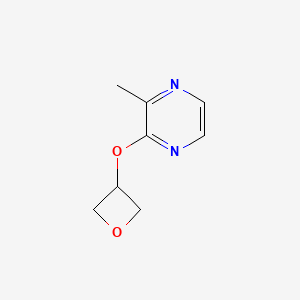

2-Methyl-3-(oxetan-3-yloxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a heterocyclic compound with a pyrazine ring and an oxetane group. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of highly substituted pyrazole ligands, which could include derivatives similar to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, and their complexes with platinum(II) and palladium(II) ions highlight the potential applications in coordination chemistry and material science. These complexes have been characterized using various analytical techniques, demonstrating the utility of such compounds in understanding metal-ligand interactions and the design of new materials with specific properties (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity

Compounds related to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, such as various alkaloids isolated from mangrove-derived Actinomycete, show promising biological activities. These include potential antiviral properties against influenza A virus subtype H1N1, suggesting the role of such compounds in the development of new antiviral drugs (Wang et al., 2014).

Green Chemistry

The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights the importance of green chemistry approaches in synthesizing pyrazine derivatives. Such methodologies reduce the environmental impact and offer sustainable alternatives for chemical synthesis, potentially including compounds like 2-Methyl-3-(oxetan-3-yloxy)pyrazine (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Catalysis and Spirocycles

The synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reaction demonstrates the utility of such compounds in catalysis and the formation of complex molecular structures. This research could be extended to compounds like 2-Methyl-3-(oxetan-3-yloxy)pyrazine, offering insights into new synthetic pathways and the development of novel catalysts (Jones, Proud, & Sridharan, 2016).

Corrosion Inhibition

The theoretical evaluation of corrosion inhibition performance of pyrazine derivatives, including 2-methylpyrazine, suggests the potential application of 2-Methyl-3-(oxetan-3-yloxy)pyrazine in corrosion inhibition. Understanding the adsorption properties and reactivity parameters of such compounds can lead to the development of new materials for protecting metals against corrosion (Obot & Gasem, 2014).

Mécanisme D'action

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties .

Mode of Action

Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral .

Propriétés

IUPAC Name |

2-methyl-3-(oxetan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQLLSBZHKDOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(oxetan-3-yloxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)